molecular formula C12H12F3NO4S B7817699 Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-

Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-

Cat. No.: B7817699
M. Wt: 323.29 g/mol
InChI Key: RYNZZKHRKJIGHR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-: is a compound that combines the structural features of proline, a naturally occurring amino acid, with a trifluoromethyl phenyl sulfonyl group. This unique combination imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- typically involves the introduction of the trifluoromethyl phenyl sulfonyl group to a proline derivative. One common method includes the reaction of proline with trifluoromethyl phenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used to study protein-ligand interactions and enzyme mechanisms. The trifluoromethyl group serves as a probe in NMR spectroscopy, providing insights into the structural and dynamic properties of biomolecules .

Medicine: Its ability to modulate biological pathways makes it a candidate for designing inhibitors or activators of specific enzymes and receptors .

Industry: In the industrial sector, Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used in the synthesis of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance .

Mechanism of Action

The mechanism of action of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • (4-(Trifluoromethyl)phenyl)sulfonyl chloride
  • (3-(Trifluoromethyl)phenyl)sulfonamide
  • (2-(Trifluoromethyl)phenyl)sulfonyl fluoride

Comparison: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is unique due to the presence of both the proline and trifluoromethyl phenyl sulfonyl moieties. This combination imparts distinct properties such as enhanced stability, lipophilicity, and biological activity compared to similar compounds. The proline moiety provides a chiral center, which can be advantageous in asymmetric synthesis and chiral drug design.

Properties

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNZZKHRKJIGHR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.